6-Bromo-2-(pyridin-3-YL)-4H-chromen-4-one
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Overview
Description
6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a bromine atom at the 6-position and a pyridin-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-4H-chromen-4-one and 3-pyridylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 6-bromo-4H-chromen-4-one and 3-pyridylboronic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the chromenone core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted chromenone derivative.
Scientific Research Applications
6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share a similar core structure but differ in the substituents attached to the chromenone ring.
2,6-Disubstituted pyridin-3-yl derivatives: These compounds have similar substitution patterns but may differ in the position and type of substituents.
Uniqueness
6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H8BrNO2 |
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Molecular Weight |
302.12 g/mol |
IUPAC Name |
6-bromo-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-8H |
InChI Key |
TUBDCFSXQZSHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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